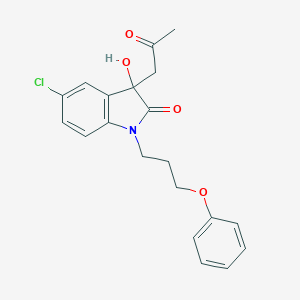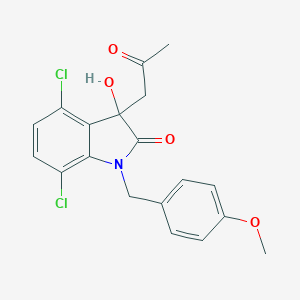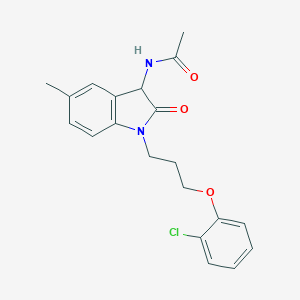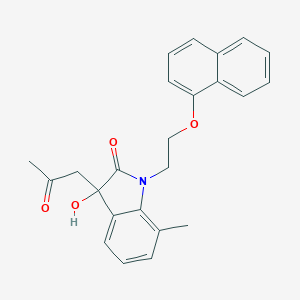![molecular formula C25H28N4O2 B368554 1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone CAS No. 942884-87-9](/img/structure/B368554.png)
1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is an organic compound known for its complex molecular structure and diverse range of applications, spanning from medicinal chemistry to industrial processes. Its unique combination of functional groups makes it a subject of significant scientific interest.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : 1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone can be synthesized through a multi-step organic reaction sequence. The initial step often involves the formation of the benzimidazole core by condensing o-phenylenediamine with an appropriate carboxylic acid derivative. This is followed by the addition of the piperidinyl-ethyl-ketone moiety under controlled temperature and pH conditions. Finally, the pyrrolidinone ring is formed through cyclization reactions catalyzed by suitable reagents such as acid chlorides or anhydrides. Each step in the synthesis requires precise control of reaction conditions to ensure high yield and purity.
Industrial Production Methods: : For large-scale industrial production, process optimization focuses on maximizing efficiency and minimizing cost. Continuous flow reactors and automated synthesis systems are often employed to handle the complex multi-step synthesis. Use of catalysts and solvents is carefully chosen to enhance reaction rates and product isolation techniques such as crystallization or chromatography are optimized to yield the compound in its purest form.
Analyse Chemischer Reaktionen
Types of Reactions: : The compound is known to undergo a variety of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, altering specific functional groups.
Reduction: Reduction reactions, such as hydrogenation using palladium catalysts, can modify its structure by adding hydrogen atoms.
Substitution: It is susceptible to nucleophilic substitution reactions, particularly in the benzimidazole ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
For oxidation, reagents like potassium permanganate in an acidic medium.
For reduction, hydrogen gas with palladium or other noble metal catalysts.
For substitution, alkyl halides or halogenating agents under basic or acidic conditions.
Major Products
Oxidation products may include carboxylic acids or ketones.
Reduction typically yields more saturated analogs.
Substitution reactions result in various substituted derivatives, altering the physicochemical properties.
Wissenschaftliche Forschungsanwendungen
The compound finds extensive applications across several fields:
Chemistry: : Utilized in organic synthesis as an intermediate for more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its interactions with biological macromolecules.
Medicine: : Explored for pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: : Employed in the development of novel materials or as a catalyst in specific chemical reactions.
Wirkmechanismus
The compound exerts its effects through specific molecular interactions. For instance, in biological systems, it may bind to particular enzymes or receptors, altering their activity. Its structural features allow it to interact with multiple molecular targets, including DNA, proteins, or cellular membranes. The exact pathways involved depend on the specific context of its use, such as inhibiting a signaling pathway in cancer cells or blocking a receptor in infectious diseases.
Vergleich Mit ähnlichen Verbindungen
Compared to other benzimidazole and pyrrolidinone derivatives, 1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is unique due to its combined structural features. Similar compounds include:
2-(2-methylphenyl)-1H-benzimidazole: Lacks the pyrrolidinone ring and piperidinyl group, limiting its applications.
4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone: Misses the 2-methylphenyl substitution, altering its chemical behavior.
The uniqueness of this compound lies in its multifunctional framework, allowing for versatile applications and complex interactions that other similar compounds might not exhibit.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-18-9-3-5-11-21(18)28-16-19(15-23(28)30)25-26-20-10-4-6-12-22(20)29(25)17-24(31)27-13-7-2-8-14-27/h3-6,9-12,19H,2,7-8,13-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOUQASKRANMKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-acetyl-1'-[(2-chlorophenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368475.png)
![N-[4-acetyl-2'-oxo-1'-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368476.png)
![N-[4-acetyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368477.png)
![N-(1-{[2-(3-methylbutoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide](/img/structure/B368479.png)
![N-[4-acetyl-1'-[3-(2-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368481.png)
![N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368482.png)
![N-[4-acetyl-1'-[3-(4-methoxyphenoxy)propyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368484.png)
![N-[4-acetyl-1'-[3-(4-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368485.png)
![N-[4-acetyl-7'-methyl-1'-[(4-methylphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368490.png)
![N-[4-acetyl-5'-methyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368493.png)
